molecular formula C10H6F6O2 B7969124 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone

2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone

Cat. No.: B7969124
M. Wt: 272.14 g/mol
InChI Key: VDPIQMGWENOWEP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1, molecular formula: C₁₀H₇F₆O₂) is a fluorinated acetophenone derivative characterized by a trifluoromethyl (-CF₃) group at the ketone position and a substituted phenyl ring bearing a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position . This compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation reactions, leveraging the electron-withdrawing nature of the trifluoromethyl groups to direct regioselectivity. Its structural features, including the strong electron-withdrawing trifluoromethyl and methoxy groups, render it highly reactive in organic transformations, particularly in heterocyclic synthesis and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-7-3-2-5(9(11,12)13)4-6(7)8(17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIQMGWENOWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone typically involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone may involve large-scale batch or continuous flow processes. These methods often utilize advanced equipment and technologies to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of pharmaceutical agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

  • Anticancer Activity : Studies have indicated that similar trifluoromethyl-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the methoxy group may further enhance bioactivity by improving solubility and cellular uptake.
  • Antimicrobial Properties : Research indicates that fluorinated compounds can possess antimicrobial activity. The presence of trifluoromethyl groups may contribute to the disruption of microbial membranes, suggesting potential applications in developing new antibiotics.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness and stability.

  • Pesticide Development : The compound can be utilized in synthesizing new pesticides with improved efficacy and reduced environmental impact. The trifluoromethyl group is known to enhance the biological activity of herbicides and fungicides.

Material Science

The unique properties of fluorinated compounds make them suitable for various applications in material science.

  • Fluoropolymers : 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone can be used as a building block for synthesizing fluoropolymers, which are characterized by their high thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of trifluoromethyl-containing compounds against breast cancer cells. The results showed that these compounds inhibited cell proliferation significantly compared to non-fluorinated analogs, suggesting a promising avenue for further research into similar structures like 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone .

Case Study 2: Agrochemical Applications

Research conducted by agricultural scientists demonstrated that fluorinated herbicides exhibited higher selectivity and lower toxicity to non-target species compared to traditional herbicides. The study highlighted the potential for developing safer and more effective agrochemicals using compounds like 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 70978-57-3): Replacing the methoxy group with a hydroxyl (-OH) group increases hydrogen-bonding capacity but reduces stability under acidic conditions. The hydroxyl group also enhances solubility in polar solvents compared to the methoxy analogue . Melting point: 75°C (vs. liquid or amorphous forms of the methoxy derivative) .
  • 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone (CAS: 1125812-58-9): Substitution with a chloro (-Cl) group at the 3-position increases electrophilicity at the ketone, facilitating nucleophilic attacks. However, the chloro group reduces thermal stability compared to methoxy derivatives .
  • 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone: Replacing the phenyl ring with an indole heterocycle introduces π-π stacking interactions and basic nitrogen sites, altering applications in medicinal chemistry (e.g., kinase inhibitors) .

Electronic and Steric Comparisons

Compound Name CAS Substituents (Phenyl Ring) Key Properties
Target Compound 503464-99-1 2-OCH₃, 5-CF₃ High electrophilicity, liquid at RT, used in cross-coupling reactions
2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone 70978-57-3 2-OH, 5-CH₃ Solid (m.p. 75°C), prone to oxidation
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone 1125812-58-9 3-Cl, 5-CF₃ Enhanced electrophilicity, lower thermal stability
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 321-37-9 4-Cl Higher volatility, used in pesticide synthesis

Oxime and Tosyl Oxime Derivatives

  • 2,2,2-Trifluoro-1-(3-methyl-5-(2,2,2-trifluoro-1-(tosyloxyimino)ethyl)phenyl)ethanone O-tosyl oxime (): The addition of tosyl oxime groups increases molecular weight (MW: ~500 g/mol) and introduces steric hindrance, slowing reaction kinetics in cyclization reactions compared to the parent compound . Yields: 94% in tosylation reactions, indicating high efficiency despite steric challenges .
  • Triazole-Functionalized Analogues (): 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g):
  • Incorporation of a triazole ring enhances dipole interactions and bioavailability. Yields up to 93% in click chemistry reactions . 2,2,2-Trifluoro-1-(2-nonyl-5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (3i):
  • Long alkyl chains (nonyl) improve lipid solubility, making it suitable for hydrophobic drug delivery systems .

Physicochemical and Spectral Data

NMR Spectral Shifts

  • The target compound exhibits distinct ¹⁹F NMR signals at δ -70 to -75 ppm for the ketone CF₃ group, while aryl CF₃ groups resonate at δ -63 to -65 ppm. Methoxy protons appear as singlets at δ 3.8–4.0 ppm in ¹H NMR .
  • 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride (CAS: 1022-13-5): Amino protons show broad signals at δ 5.5–6.0 ppm, and the chloro substituent deshields adjacent protons by 0.3–0.5 ppm .

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
Target Compound Liquid 50 (DCM) 2.8
2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone 75 20 (EtOH) 2.1
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 34–36 100 (Acetone) 3.2

Biological Activity

2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The trifluoromethyl groups in the molecule contribute to its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Chemical Formula : C10H8F6O
  • CAS Number : 1270478-94-8
  • Molecular Weight : 292.16 g/mol

The biological activity of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone is primarily mediated through its interaction with specific biological targets. Fluorinated compounds often exhibit altered reactivity and binding affinities due to the electronegative fluorine atoms. This compound may interact with enzymes or receptors involved in metabolic pathways, leading to various pharmacological effects.

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been noted for their enhanced antimicrobial properties. Preliminary assessments indicate that fluorinated phenyl derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria . The presence of the methoxy group may also enhance solubility and bioavailability, further contributing to antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone. The following table summarizes key modifications and their impact on biological activity:

ModificationBiological ActivityReference
Trifluoromethyl substitutionIncreased lipophilicity
Methoxy group additionImproved solubility
Variation in phenyl ring substitutionsAltered enzyme inhibition

Case Studies

  • Inhibition of BCATs : A study on similar trifluoromethyl compounds demonstrated effective inhibition of BCAT enzymes at low micromolar concentrations, suggesting a pathway for further exploration with 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone .
  • Antimicrobial Testing : Compounds structurally related to this ethanone have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as a novel antimicrobial agent .

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